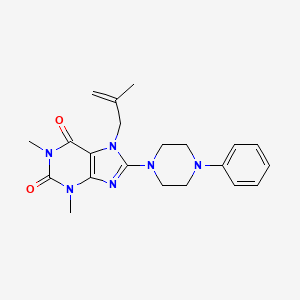
1,3-dimethyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Affinity and Pharmacological Evaluation
1,3-Dimethyl-7-(2-Methylallyl)-8-(4-Phenylpiperazin-1-yl)-1H-Purine-2,6(3H,7H)-dione and its derivatives have been extensively studied for their affinity and selectivity towards various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7, and dopamine D2 receptors. The derivatives are recognized for their potential psychotropic activity, often displaying anxiolytic and antidepressant properties. The modification of arylalkyl/allyl substituent in position 7 of purine-2,6-dione provides a pathway for designing new serotonin ligands with preserved π electron systems and lower molecular weights. The compounds' functional activities at these receptors have been tested in vivo, revealing significant pharmacological potential, particularly in terms of antidepressant and anxiolytic-like activities (Chłoń-Rzepa et al., 2013).
Synthesis and Preliminary Pharmacological Evaluation
Research also delves into the synthesis of derivatives like N-8-arylpiperazinylpropyl of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their pharmacological evaluation. These compounds, particularly the long-chain arylpiperazines linked to tricyclic derivatives of theophylline, are investigated for their potential anxiolytic and antidepressant activities. These studies underline the promise of these derivatives as future research subjects for developing new compounds with potential anxiolytic and/or antidepressant activities (Zagórska et al., 2009).
Analgesic and Anti-inflammatory Activities
The compound and its derivatives have also been explored for their analgesic and anti-inflammatory properties. Studies have highlighted the strong analgesic and anti-inflammatory effects of certain derivatives, surpassing reference drugs in efficacy. The inhibition of phosphodiesterase activity by several active compounds, stronger than theophylline, marks them as a new class of analgesic and anti-inflammatory agents, warranting further evaluation regarding their pharmacological properties (Zygmunt et al., 2015).
Propriétés
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-15(2)14-27-17-18(23(3)21(29)24(4)19(17)28)22-20(27)26-12-10-25(11-13-26)16-8-6-5-7-9-16/h5-9H,1,10-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLOYVLHQVVDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

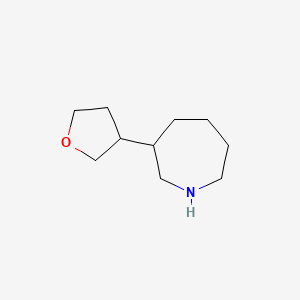
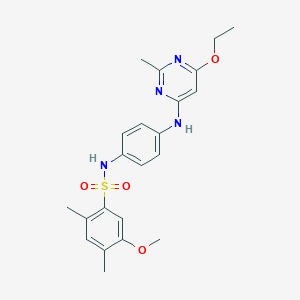
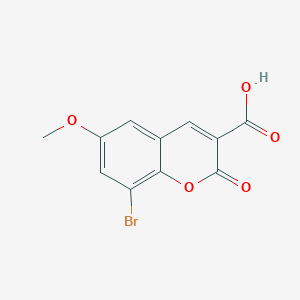
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
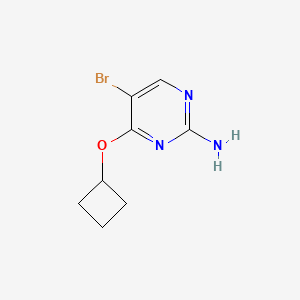
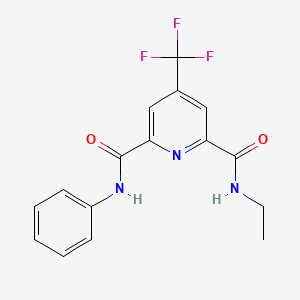
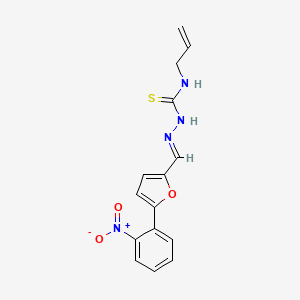
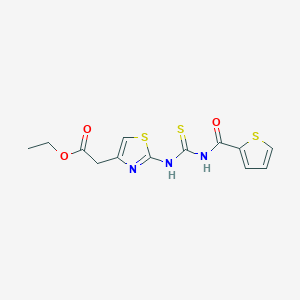
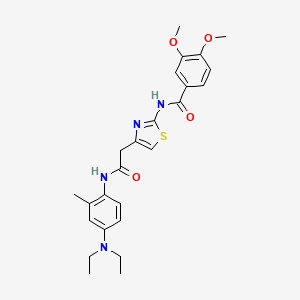
![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)
![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)
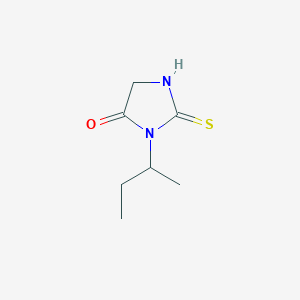
![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)
![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)